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2,4,6-Trimethylphenylzinc iodide

Catalog No.
S6621535
CAS No.
718628-26-3
M.F
C9H11IZn
M. Wt
311.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylphenylzinc iodide

CAS Number

718628-26-3

Product Name

2,4,6-Trimethylphenylzinc iodide

IUPAC Name

iodozinc(1+);1,3,5-trimethylbenzene-6-ide

Molecular Formula

C9H11IZn

Molecular Weight

311.5 g/mol

InChI

InChI=1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

CPTXDDRKMABYLS-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Zn+]I

2,4,6-Trimethylphenylzinc iodide is an organozinc compound with the molecular formula C9H11IZn\text{C}_9\text{H}_{11}\text{IZn} and a molecular weight of approximately 311.5 g/mol. This compound features a zinc atom bonded to a 2,4,6-trimethylphenyl group and an iodide ion, making it a member of the arylzinc halides family. The structure consists of a central zinc atom coordinated to the aromatic ring, which possesses three methyl substituents at the 2, 4, and 6 positions, enhancing its steric bulk and reactivity. This compound is typically used in organic synthesis as a nucleophile in various coupling reactions.

  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles such as alkyl halides and aryl halides, forming new carbon-carbon bonds. For instance, it can react with halogenated compounds in the presence of palladium catalysts.
  • Nucleophilic Substitution: The zinc center can act as a nucleophile in substitution reactions where it displaces halides or other leaving groups from electrophiles.
  • Formation of Alcohols: Upon reaction with carbonyl compounds, it can yield alcohols after hydrolysis.

These reactions are crucial in synthetic organic chemistry for constructing complex molecules.

The synthesis of 2,4,6-trimethylphenylzinc iodide can be achieved through several methods:

  • Direct Reaction: It can be synthesized by reacting 2,4,6-trimethylphenyl iodide with zinc metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert conditions to prevent oxidation:
    C9H11I+ZnC9H11ZnI\text{C}_9\text{H}_{11}\text{I}+\text{Zn}\rightarrow \text{C}_9\text{H}_{11}\text{ZnI}
  • Grignard Reaction: Another approach involves the formation of a Grignard reagent from 2,4,6-trimethylphenyl bromide or chloride followed by treatment with zinc iodide.
  • Transmetalation: Existing arylzinc reagents can undergo transmetalation with iodine sources to yield the desired iodide derivative.

These methods emphasize the versatility of organozinc chemistry in synthetic applications.

2,4,6-Trimethylphenylzinc iodide finds various applications in organic synthesis:

  • Building Block for Synthesis: It serves as a key building block for synthesizing pharmaceuticals and agrochemicals.
  • Reagents in Organic Chemistry: It is utilized as a reagent for nucleophilic additions and couplings in organic transformations.
  • Material Science: Potential applications in creating functional materials through polymerization processes involving organozinc intermediates.

Similar Compounds

Several similar compounds exist within the realm of organozinc chemistry that share structural or functional characteristics with 2,4,6-trimethylphenylzinc iodide:

Compound NameMolecular FormulaNotes
4-Methylphenylzinc iodideC7H7IZnLacks additional methyl groups
3-Methylphenylzinc iodideC7H7IZnMethyl group at different position
2-Methylphenylzinc iodideC7H7IZnSimilar but with one methyl substitution
Mesityl zinc iodideC9H11IZnContains three methyl groups
4-Ethylphenylzinc iodideC8H9IZnEthyl group instead of methyl

These compounds highlight the uniqueness of 2,4,6-trimethylphenylzinc iodide due to its specific arrangement of methyl groups that influence its reactivity and sterics compared to others.

Hydrogen Bond Acceptor Count

1

Exact Mass

309.91969 g/mol

Monoisotopic Mass

309.91969 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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